molecular formula C21H21NO2 B14252111 2,6-Bis(4-methoxy-2-methylphenyl)pyridine CAS No. 350601-25-1

2,6-Bis(4-methoxy-2-methylphenyl)pyridine

Cat. No.: B14252111
CAS No.: 350601-25-1
M. Wt: 319.4 g/mol
InChI Key: PJGZPPSJWCPVCJ-UHFFFAOYSA-N
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Description

2,6-Bis(4-methoxy-2-methylphenyl)pyridine is an organic compound with the molecular formula C21H21NO2 It is a derivative of pyridine, substituted with two 4-methoxy-2-methylphenyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxy-2-methylphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-methoxy-2-methylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of 4-methoxy-2-methylbenzoic acid or 4-methoxy-2-methylbenzaldehyde.

    Reduction: Formation of 4-methoxy-2-methylbenzyl alcohol or 4-methoxy-2-methylbenzylamine.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2,6-Bis(4-methoxy-2-methylphenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-methoxy-2-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can catalyze various chemical reactions by facilitating the transfer of electrons and stabilizing reaction intermediates. Additionally, the compound’s aromatic rings and functional groups allow it to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to bioactive effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(4-methoxyphenyl)pyridine: Similar structure but lacks the methyl groups on the aromatic rings.

    2,6-Bis(4-methylphenyl)pyridine: Similar structure but lacks the methoxy groups on the aromatic rings.

    2,6-Bis(4-hydroxy-2-methylphenyl)pyridine: Similar structure but has hydroxy groups instead of methoxy groups.

Uniqueness

2,6-Bis(4-methoxy-2-methylphenyl)pyridine is unique due to the presence of both methoxy and methyl groups on the aromatic rings. This combination of functional groups imparts distinct chemical properties, such as increased electron density and steric hindrance, which can influence its reactivity and interactions with other molecules. These unique features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

350601-25-1

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

2,6-bis(4-methoxy-2-methylphenyl)pyridine

InChI

InChI=1S/C21H21NO2/c1-14-12-16(23-3)8-10-18(14)20-6-5-7-21(22-20)19-11-9-17(24-4)13-15(19)2/h5-13H,1-4H3

InChI Key

PJGZPPSJWCPVCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=NC(=CC=C2)C3=C(C=C(C=C3)OC)C

Origin of Product

United States

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